Cas no 2138045-01-7 (3-cyano-1-methylcyclobutane-1-carboxylic acid)

3-cyano-1-methylcyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers
- 3-cyano-1-methylcyclobutane-1-carboxylic acid
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- Inchi: 1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10)
- InChI Key: KVHZIDJLDIRBGK-UHFFFAOYSA-N
- SMILES: C1(C)(C(O)=O)CC(C#N)C1
3-cyano-1-methylcyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1081198-1.0g |
3-cyano-1-methylcyclobutane-1-carboxylic acid |
2138045-01-7 | 95% | 1.0g |
$1185.0 | 2023-07-10 | |
Enamine | EN300-1081198-5.0g |
3-cyano-1-methylcyclobutane-1-carboxylic acid |
2138045-01-7 | 95% | 5.0g |
$3438.0 | 2023-07-10 | |
A2B Chem LLC | AX59830-100mg |
3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
2138045-01-7 | 95% | 100mg |
$467.00 | 2024-04-20 | |
A2B Chem LLC | AX59830-10g |
3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
2138045-01-7 | 95% | 10g |
$5403.00 | 2024-04-20 | |
Enamine | EN300-1081198-5g |
3-cyano-1-methylcyclobutane-1-carboxylic acid |
2138045-01-7 | 95% | 5g |
$3438.0 | 2023-10-28 | |
Aaron | AR01ELPE-500mg |
3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
2138045-01-7 | 95% | 500mg |
$1297.00 | 2025-02-10 | |
1PlusChem | 1P01ELH2-100mg |
3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
2138045-01-7 | 95% | 100mg |
$569.00 | 2023-12-19 | |
1PlusChem | 1P01ELH2-2.5g |
3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
2138045-01-7 | 95% | 2.5g |
$2935.00 | 2023-12-19 | |
Enamine | EN300-1081198-1g |
3-cyano-1-methylcyclobutane-1-carboxylic acid |
2138045-01-7 | 95% | 1g |
$1185.0 | 2023-10-28 | |
A2B Chem LLC | AX59830-2.5g |
3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
2138045-01-7 | 95% | 2.5g |
$2482.00 | 2024-04-20 |
3-cyano-1-methylcyclobutane-1-carboxylic acid Related Literature
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on 3-cyano-1-methylcyclobutane-1-carboxylic acid
Introduction to 3-cyano-1-methylcyclobutane-1-carboxylic acid (CAS No. 2138045-01-7)
3-cyano-1-methylcyclobutane-1-carboxylic acid, identified by the chemical compound code CAS No. 2138045-01-7, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound belongs to the class of cyclobutane derivatives, characterized by a cyclic structure with a cyano group and a methyl substituent at the 1-position, and a carboxylic acid functional group at the 1-carbon atom. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for further exploration in drug discovery.
The structure of 3-cyano-1-methylcyclobutane-1-carboxylic acid consists of a cyclobutane ring, which is a four-membered saturated hydrocarbon ring. The presence of the cyano group (-CN) at the 3-position introduces a polar character to the molecule, enhancing its reactivity in various chemical transformations. The methyl group (-CH₃) at the 1-position adds another layer of complexity, influencing both the electronic and steric properties of the compound. The carboxylic acid group (-COOH) at the 1-carbon atom further enhances its functionality, making it suitable for further derivatization and incorporation into more complex molecular architectures.
In recent years, there has been growing interest in cyclobutane derivatives due to their potential applications in medicinal chemistry. The rigid structure of cyclobutane provides stability to bioactive molecules, while the presence of functional groups like cyano and carboxylic acid allows for diverse chemical modifications. 3-cyano-1-methylcyclobutane-1-carboxylic acid has been studied as a building block for synthesizing more complex molecules with pharmacological activity.
One of the most compelling aspects of 3-cyano-1-methylcyclobutane-1-carboxylic acid is its role in the synthesis of bioactive compounds. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory properties, making them attractive candidates for treating chronic inflammatory conditions. Additionally, its ability to undergo selective functionalization has made it a valuable tool in the development of enzyme inhibitors and other bioactive molecules.
The synthesis of 3-cyano-1-methylcyclobutane-1-carboxylic acid typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group transformations such as nitrile formation and carboxylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.
Recent research has also highlighted the importance of 3-cyano-1-methylcyclobutane-1-carboxylic acid in drug discovery efforts. Its structural motif has been incorporated into libraries of compounds screened for biological activity. For example, virtual screening algorithms have identified derivatives of this compound that show potential as kinase inhibitors, which are critical targets in cancer therapy. These findings underscore the importance of exploring structurally diverse molecules like 3-cyano-1-methylcyclobutane-1-carboxylic acid in developing new therapeutic strategies.
The pharmacological properties of 3-cyano-1-methylcyclobutane-1-carboxylic acid have been extensively studied in preclinical models. Initial studies suggest that this compound exhibits moderate solubility in aqueous solutions, which is an important factor for drug bioavailability. Additionally, its stability under various pH conditions makes it suitable for formulation into different dosage forms. Further research is needed to fully elucidate its pharmacokinetic profile and potential side effects.
In conclusion, 3-cyano-1-methylcyclobutane-1-carboxylic acid (CAS No. 2138045-01-7) is a versatile organic molecule with significant potential in pharmaceutical chemistry and drug discovery. Its unique structural features make it an attractive intermediate for synthesizing bioactive compounds, particularly those targeting inflammatory and oncological diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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